

Application Note: HPLC-UV Method for the Quantification of Ibuprofen Impurity C

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Compound of Interest

Compound Name: *Ibuprofen impurity 1*

Cat. No.: *B023576*

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Abstract

This application note details a precise, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Ibuprofen Impurity C (4'-isobutylacetophenone) in Ibuprofen drug substance. The method is designed for quality control and stability testing, providing a reliable protocol for researchers and drug development professionals.

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Ibuprofen Impurity C, chemically known as 4'-isobutylacetophenone, is a key process-related impurity. This document provides a validated HPLC-UV method for its quantification, following industry-standard practices for analytical method development.

Experimental Protocol

3.1. Instrumentation and Chemicals

- Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

- Software: OpenLab CDS or equivalent chromatography data software.
- Chemicals:
 - Ibuprofen Reference Standard (USP or EP)
 - Ibuprofen Impurity C Reference Standard (USP or EP)
 - Acetonitrile (HPLC Grade)
 - Potassium Dihydrogen Phosphate (ACS Grade)
 - Orthophosphoric Acid (85%)
 - Deionized Water (18.2 MΩ·cm)

3.2. Chromatographic Conditions

Parameter	Condition
Column	ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile : Phosphate Buffer (60:40, v/v)
Buffer Preparation	Dissolve 2.72 g of KH ₂ PO ₄ in 1000 mL of water, adjust pH to 3.0 with H ₃ PO ₄
Flow Rate	1.2 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 254 nm
Run Time	15 minutes

3.3. Preparation of Solutions

- Standard Stock Solution (Impurity C):

- Accurately weigh approximately 25 mg of Ibuprofen Impurity C Reference Standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the Mobile Phase to obtain a concentration of 250 µg/mL.
- Working Standard Solution (Impurity C):
 - Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
 - Dilute to volume with the Mobile Phase to obtain a final concentration of 2.5 µg/mL.
- Sample Solution (Ibuprofen Drug Substance):
 - Accurately weigh approximately 250 mg of Ibuprofen drug substance into a 50 mL volumetric flask.
 - Dissolve and dilute to volume with the Mobile Phase to obtain a concentration of 5000 µg/mL (5 mg/mL).
 - Sonicate for 5 minutes if necessary to ensure complete dissolution.

Results and Data

4.1. System Suitability

System suitability was established by injecting the Working Standard Solution (2.5 µg/mL) six times. The results must meet the acceptance criteria before sample analysis.

Parameter	Acceptance Criteria	Result
Retention Time (RT)	Approx. 4.5 min	4.52
Tailing Factor (T)	≤ 2.0	1.15
Theoretical Plates (N)	≥ 2000	6800
RSD of Peak Area (%) (n=6)	≤ 2.0%	0.85%

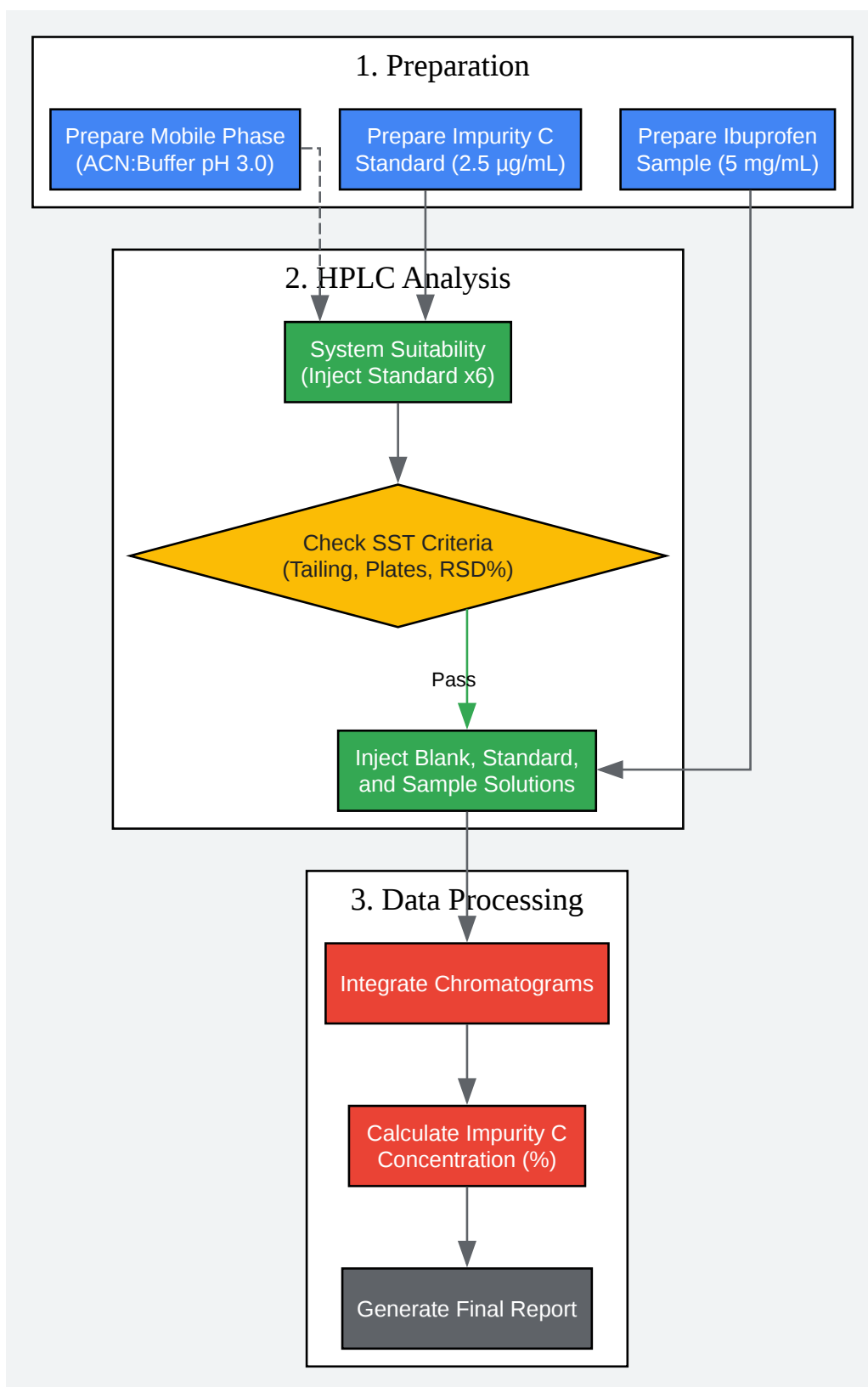
4.2. Method Validation Summary

The method was validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ).

Parameter	Result
Linearity Range	0.5 µg/mL - 7.5 µg/mL
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD)	0.15 µg/mL (S/N ratio $\approx 3:1$)
Limit of Quantitation (LOQ)	0.50 µg/mL (S/N ratio $\approx 10:1$)

Workflow Diagram

The following diagram illustrates the complete experimental workflow from solution preparation to final analysis.



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Caption: Experimental workflow for the quantification of Ibuprofen Impurity C.

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative determination of Ibuprofen Impurity C in bulk drug substance. The method is highly specific, precise, and accurate, making it suitable for routine quality control analysis in the pharmaceutical industry. The validation data confirms that the method's performance is well within the typical requirements for chromatographic assays.

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